molecular formula C10H18Cl4 B12659036 2,4,4,8-Tetrachloro-6-methylnonane CAS No. 51500-53-9

2,4,4,8-Tetrachloro-6-methylnonane

Cat. No.: B12659036
CAS No.: 51500-53-9
M. Wt: 280.1 g/mol
InChI Key: JCYNWCCQWOALAC-UHFFFAOYSA-N
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Description

2,4,4,8-Tetrachloro-6-methylnonane is a halogenated alkane with a branched nonane backbone substituted with four chlorine atoms and a methyl group. Such compounds are often studied for their environmental persistence, bioactivity, and physicochemical properties.

Properties

CAS No.

51500-53-9

Molecular Formula

C10H18Cl4

Molecular Weight

280.1 g/mol

IUPAC Name

2,4,4,8-tetrachloro-6-methylnonane

InChI

InChI=1S/C10H18Cl4/c1-7(4-8(2)11)5-10(13,14)6-9(3)12/h7-9H,4-6H2,1-3H3

InChI Key

JCYNWCCQWOALAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)Cl)CC(CC(C)Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,4,4,8-Tetrachloro-6-methylnonane typically involves the chlorination of nonane derivatives under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination. Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

2,4,4,8-Tetrachloro-6-methylnonane undergoes various chemical reactions, including:

Scientific Research Applications

2,4,4,8-Tetrachloro-6-methylnonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4,8-Tetrachloro-6-methylnonane involves its interaction with cellular membranes and proteins. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the disruption of cellular processes and, in some cases, cytotoxic effects .

Comparison with Similar Compounds

Table 1: Cytotoxicity of Halogenated Compounds

Compound Structure Type IC₅₀ (µM) Reference
Tetrachloro monoterpene 393 Cyclic monoterpene 7.9
Cisplatin (control) Platinum complex 13.0

Environmental Persistence and Solubility

Polychlorinated biphenyls (PCBs), such as PCB 194 and PCB 209, exhibit extreme environmental persistence due to their aromatic chlorination . While 2,4,4,8-Tetrachloro-6-methylnonane lacks aromatic rings, its aliphatic chlorination may reduce biodegradability compared to non-halogenated alkanes.

Henry’s Law constants for pyridine derivatives like 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine (log KH ≈ -3.5) suggest low volatility . For 2,4,4,8-Tetrachloro-6-methylnonane, similar chlorine density may result in comparable air-water partitioning behavior.

Table 2: Physical Properties of Halogenated Compounds

Compound Molecular Formula log KH Environmental Half-Life Reference
2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine C₆Cl₇N -3.5 (estimated) Not reported
PCB 194 C₁₂H₄Cl₈ -4.2 Decades

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